molecular formula C10H8N2S B071598 4,6-Dimethyl-1,3-benzothiazole-2-carbonitrile CAS No. 188672-77-7

4,6-Dimethyl-1,3-benzothiazole-2-carbonitrile

Cat. No. B071598
M. Wt: 188.25 g/mol
InChI Key: PVGOQRBPDNUVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-1,3-benzothiazole-2-carbonitrile is a chemical compound that has been widely used in scientific research. It is also known as DMBCN and has the molecular formula C10H8N2S. This compound has been studied extensively due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 4,6-Dimethyl-1,3-benzothiazole-2-carbonitrile is not fully understood. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells. It is believed that this compound works by inducing apoptosis, which is a programmed cell death process. Additionally, 4,6-Dimethyl-1,3-benzothiazole-2-carbonitrile has been shown to have antioxidant properties, which may contribute to its anticancer activity.

Biochemical And Physiological Effects

Studies have shown that 4,6-Dimethyl-1,3-benzothiazole-2-carbonitrile has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, 4,6-Dimethyl-1,3-benzothiazole-2-carbonitrile has been shown to have antidiabetic properties, which may be useful in the treatment of diabetes. Furthermore, this compound has been shown to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4,6-Dimethyl-1,3-benzothiazole-2-carbonitrile in lab experiments is its ease of synthesis. This compound can be synthesized using simple and cost-effective methods. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to work with in the lab.
One of the limitations of using 4,6-Dimethyl-1,3-benzothiazole-2-carbonitrile in lab experiments is its limited solubility in water. This can make it challenging to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that specifically target its activity.

Future Directions

There are several future directions for the study of 4,6-Dimethyl-1,3-benzothiazole-2-carbonitrile. One potential direction is the development of new synthetic methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This will enable the development of more targeted therapies for cancer and other diseases. Furthermore, studies are needed to explore the potential applications of this compound in the development of new materials.

Synthesis Methods

The synthesis of 4,6-Dimethyl-1,3-benzothiazole-2-carbonitrile can be achieved using various methods. One common method is the reaction of 2-amino-4,6-dimethylbenzothiazole with cyanogen bromide in the presence of a base such as triethylamine. Another method involves the reaction of 2-amino-4,6-dimethylbenzothiazole with chloroacetonitrile in the presence of a base such as potassium carbonate. Both methods result in the formation of 4,6-Dimethyl-1,3-benzothiazole-2-carbonitrile in good yields.

Scientific Research Applications

4,6-Dimethyl-1,3-benzothiazole-2-carbonitrile has been used in various scientific research applications. One of the most significant applications is its use in the synthesis of organic compounds. This compound has been used as a building block in the synthesis of various heterocyclic compounds, which have potential applications in the field of medicinal chemistry. Additionally, 4,6-Dimethyl-1,3-benzothiazole-2-carbonitrile has been used in the development of new materials, including polymers and liquid crystals.

properties

CAS RN

188672-77-7

Product Name

4,6-Dimethyl-1,3-benzothiazole-2-carbonitrile

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

4,6-dimethyl-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C10H8N2S/c1-6-3-7(2)10-8(4-6)13-9(5-11)12-10/h3-4H,1-2H3

InChI Key

PVGOQRBPDNUVMN-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)SC(=N2)C#N)C

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)C#N)C

synonyms

2-Benzothiazolecarbonitrile,4,6-dimethyl-(9CI)

Origin of Product

United States

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